Cas no 49830-89-9 (2(1H)-Quinazolinone,6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)-)

2(1H)-Quinazolinone,6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)- structure
49830-89-9 structure
Product Name:2(1H)-Quinazolinone,6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)-
CAS No:49830-89-9
MF:C17H13F3N2O2
MW:334.292534589767
CID:331976
PubChem ID:63350
Update Time:2025-04-19

2(1H)-Quinazolinone,6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinazolinone,6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)-
    • 6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)-2-(1H)-quinazolinone
    • 6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one
    • PD162210
    • 49830-89-9
    • SCHEMBL11160051
    • MZGQIBQVSJDWHM-UHFFFAOYSA-N
    • 2(1H)-Quinazolinone, 6-methoxy-4-phenyl-1-(2,2,2-trifluoroethyl)-
    • Moptfeq
    • DTXSID70198100
    • Inchi: 1S/C17H13F3N2O2/c1-24-12-7-8-14-13(9-12)15(11-5-3-2-4-6-11)21-16(23)22(14)10-17(18,19)20/h2-9H,10H2,1H3
    • InChI Key: MZGQIBQVSJDWHM-UHFFFAOYSA-N
    • SMILES: FC(CN1C(N=C(C2C=CC=CC=2)C2C=C(C=CC1=2)OC)=O)(F)F

Computed Properties

  • Exact Mass: 334.093
  • Monoisotopic Mass: 334.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 41.9A^2

Experimental Properties

  • Density: 1.32
  • Boiling Point: 433.6°Cat760mmHg
  • Flash Point: 216°C
  • Refractive Index: 1.564
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